Mca-VDQMDGW-K(Dnp)-NH2 fluorogenic peptide for apoptosis
Mca-VDQMDGW-K(Dnp)-NH2 fluorogenic peptide for apoptosis
Technical Monograph: Mca-VDQMDGW-K(Dnp)-NH2 as a Probe for Apoptotic Execution
Executive Summary
The quantification of apoptosis is a cornerstone of cytotoxicity studies and drug development.[1] While Annexin V binding and TUNEL assays provide endpoint data, they lack the temporal resolution to monitor the kinetics of the execution phase.[1] Mca-VDQMDGW-K(Dnp)-NH2 is a highly specific, internally quenched fluorogenic peptide substrate designed for the kinetic analysis of Caspase-3 (and to a lesser extent, Caspase-7), the primary executioner protease in the apoptotic cascade.[1]
This guide details the physicochemical properties of the probe, the biological context of its cleavage, and a validated protocol for its use in high-throughput screening (HTS) and mechanistic studies.[1] Unlike standard AMC-based substrates, this FRET (Förster Resonance Energy Transfer) pair offers distinct advantages in signal-to-noise ratios for continuous kinetic monitoring.[1]
Mechanistic Principles
The FRET Pair Physics
The substrate utilizes a donor-acceptor pair mechanism:
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Fluorophore (Donor): Mca (7-Methoxycoumarin-4-yl)acetyl.[1]
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Quencher (Acceptor): Dnp (2,4-Dinitrophenyl) attached to a Lysine (K) residue.[1][2]
State A (Intact): In the uncleaved peptide, the Mca and Dnp moieties are in close proximity (<100 Å).[1] The energy absorbed by Mca is non-radiatively transferred to Dnp, resulting in effective quenching (dark state).[1] State B (Cleaved): Upon hydrolysis of the peptide bond by Caspase-3, the Mca fluorophore is physically separated from the Dnp quencher.[1] This restores the fluorescence of Mca, allowing real-time quantification of enzymatic activity.[1]
Sequence Specificity: VDQMDGW
While the canonical Caspase-3 recognition motif is DEVD (Asp-Glu-Val-Asp), the VDQMDGW sequence offers a specialized kinetic profile.[1]
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Cleavage Site: The scissile bond is located after the Aspartate (D) residue in the P1 position.[1]
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Selectivity: This sequence is highly selective for executioner caspases (Caspase-3/7) over initiator caspases (Caspase-8/9).[1]
Figure 1: Mechanism of Action
Caption: FRET mechanism showing Caspase-3 mediated hydrolysis separating Mca from Dnp, restoring fluorescence.
Biological Context: The Apoptotic Cascade
Caspase-3 exists as an inactive zymogen (pro-caspase-3) in the cytosol.[1] It is activated by initiator caspases (Caspase-8 via the extrinsic pathway or Caspase-9 via the intrinsic mitochondrial pathway).[1] Once activated, Caspase-3 cleaves structural proteins (e.g., Actin, Lamin) and DNA repair enzymes (e.g., PARP), leading to the morphological hallmarks of apoptosis.[1]
Figure 2: Apoptotic Signaling Pathway
Caption: Convergence of intrinsic and extrinsic pathways on Caspase-3, the target of the Mca-VDQMDGW probe.
Validated Experimental Protocol
Prerequisites:
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Instrument: Fluorescence Microplate Reader (Top read preferred).[1]
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Filters: Excitation 320–330 nm / Emission 390–400 nm.[1]
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Plates: 96-well black-walled, clear-bottom plates (for cell culture) or solid black plates (for lysate).[1]
Buffer Preparation
The chemical environment is critical for Caspase stability.[1] DTT (Dithiothreitol) is essential to maintain the active site cysteine in a reduced state.[1]
| Component | Concentration | Function |
| HEPES (pH 7.4) | 50 mM | Maintains physiological pH.[1] |
| NaCl | 100 mM | Ionic strength.[1] |
| CHAPS | 0.1% (w/v) | Zwitterionic detergent; stabilizes Caspase-3.[1] |
| EDTA | 1 mM | Chelates divalent cations that might inhibit caspases.[1] |
| Glycerol | 10% (v/v) | Stabilizes the enzyme (optional for storage).[1] |
| DTT | 10 mM | CRITICAL: Add fresh immediately before use. |
Assay Workflow
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Induction: Treat cells (e.g., HeLa, Jurkat) with an apoptosis inducer (e.g., Staurosporine 1 µM) for the desired time (4–24 hours).[1]
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Lysis:
-
Reaction Setup:
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Sample: Add 50 µL of cell lysate to the well.
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Control: Add 50 µL of Lysis Buffer (Blank) and 50 µL of Non-induced cell lysate (Negative Control).
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Substrate Working Solution: Dilute Mca-VDQMDGW-K(Dnp)-NH2 stock (usually 10 mM in DMSO) to 20–50 µM in Assay Buffer (Buffer + 10 mM DTT).[1]
-
-
Initiation: Add 50 µL of Substrate Working Solution to each well.
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Measurement:
Data Analysis & Interpretation
Calculating Activity
Raw fluorescence units (RFU) should be plotted against time.
-
Slope Calculation: Determine the initial velocity (
) by calculating the slope of the linear portion of the curve (RFU/min). -
Background Subtraction: Subtract the slope of the "No Enzyme" or "Buffer" control.[1]
-
Normalization: Normalize to total protein concentration (via Bradford or BCA assay) to report Specific Activity (RFU/min/mg protein).
Specificity Verification
To confirm that the signal is generated by Caspase-3:
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Inhibitor Control: Pre-incubate lysates with Ac-DEVD-CHO (Caspase-3/7 inhibitor) or Z-VAD-FMK (Pan-caspase inhibitor) for 15 minutes before adding the substrate.[1]
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Result: The fluorescence signal should be completely abrogated (>90% reduction) in the presence of the inhibitor.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| High Background | Substrate degradation or Autofluorescence | Use fresh substrate stock; ensure Ex/Em filters are narrow enough to exclude cell autofluorescence.[1] |
| No Signal | Oxidation of Caspase active site | Add fresh DTT to the assay buffer. Caspases are strictly thiol-dependent.[1] |
| Non-Linear Kinetics | Substrate depletion | Reduce lysate volume or increase substrate concentration.[1] |
| Inner Filter Effect | High concentration of colored drugs | If testing colored compounds, include cell-free controls to correct for absorbance.[1] |
References
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O'Donoghue, A. J., et al. (2024).[1] Development of subunit selective proteasome substrates for Schistosoma species. (Discusses Mca-VDQMDGW cleavage specificities). National Institutes of Health.[1] Retrieved from [Link]
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Snyder, D. S., et al. (2003).[1] Uptake and cellular actions of mycolactone, a virulence determinant for Mycobacterium ulcerans.[1][3] Microbial Pathogenesis, 34(2), 91-101.[1][3] (Cites use of the substrate). Retrieved from [Link]
